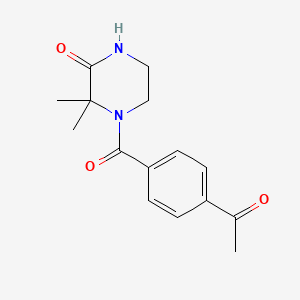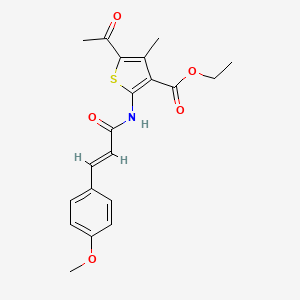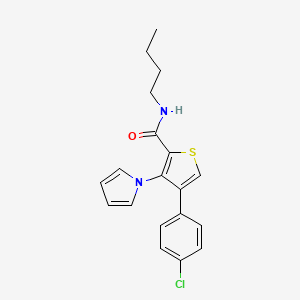![molecular formula C14H16N2O4S B2671379 7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 689228-24-8](/img/structure/B2671379.png)
7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis
Quinazoline is a planar molecule . It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine . Dioxolane is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Chemical Reactions Analysis
Quinazoline undergoes various reactions such as hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution . Dioxolane can undergo reactions during transformations of other functional groups that may be present .Physical And Chemical Properties Analysis
Quinazoline has a molar mass of 130.150 g·mol−1, a density of 1.351 g/cm3, a melting point of 48 °C, and a boiling point of 243 °C . Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of −95 °C, and a boiling point of 75 °C .Wissenschaftliche Forschungsanwendungen
- Actinodaphnine has demonstrated antibacterial activity. It inhibits bacterial growth and may be explored as a potential therapeutic agent against bacterial infections .
- Its antifungal properties make actinodaphnine valuable in combating fungal infections. Researchers have investigated its efficacy against various fungal strains .
- Actinodaphnine shows promise as an antineoplastic agent. It inhibits neoplastic cell proliferation, making it relevant in cancer research .
- This compound induces apoptosis (programmed cell death) in multi-celled organisms. Understanding its mechanism of action could lead to novel therapeutic strategies .
- Actinodaphnine interferes with platelet aggregation, which is crucial for blood clotting. It may find applications in cardiovascular research or drug development .
- Although not directly related to its biological effects, actinodaphnine serves as a precursor for fluorescent dyes. Specifically, derivatives based on the [1,3]-dioxolo[4,5-f]benzodioxole core exhibit interesting photophysical properties .
Antibacterial Agent
Antifungal Agent
Antineoplastic Potential
Apoptosis Inducer
Platelet Aggregation Inhibition
Fluorescent Dye Precursor
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(3-ethoxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-2-18-5-3-4-16-13(17)9-6-11-12(20-8-19-11)7-10(9)15-14(16)21/h6-7H,2-5,8H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGNNYRCVGBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)
![N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide](/img/structure/B2671300.png)
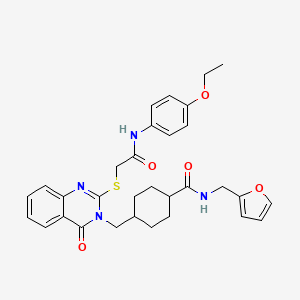
![(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2671303.png)
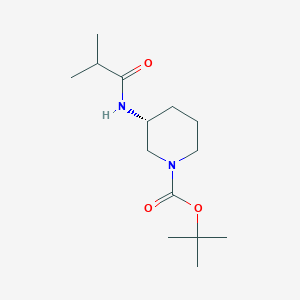

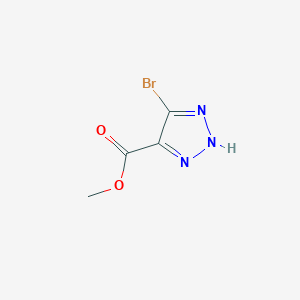
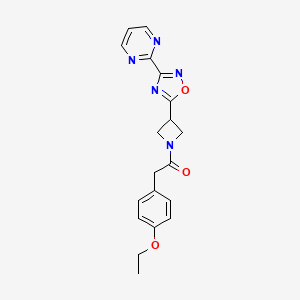
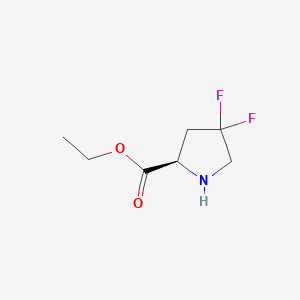
![6-(Pyridin-3-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671313.png)

